5-Methyl-1-benzothiophene-2-carboxylic acid

Description

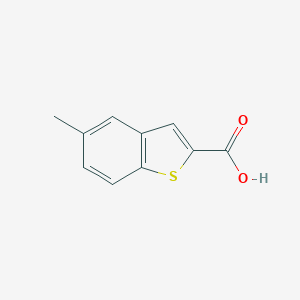

5-Methyl-1-benzothiophene-2-carboxylic acid is a benzothiophene derivative featuring a methyl substituent at the 5-position and a carboxylic acid group at the 2-position of the heterocyclic ring. Benzothiophene derivatives are widely studied in medicinal chemistry due to their bioisosteric relationship with indoles and structural versatility for drug design.

Propriétés

IUPAC Name |

5-methyl-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFWTHMQVXSBCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345635 | |

| Record name | 5-Methyl-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1505-62-0 | |

| Record name | 5-Methylbenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1505-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Friedel-Crafts Alkylation and Cyclization

The classical route involves Friedel-Crafts alkylation of thiophene derivatives with methylating agents, followed by cyclization and oxidation. For example, 2-chlorobenzaldehyde reacts with methyl mercaptan in the presence of alkali, forming a thioether intermediate. Subsequent treatment with chloroacetic acid induces cyclization, yielding the benzothiophene core. Acidic workup then oxidizes the 2-position to a carboxylic acid. This method, however, suffers from moderate yields (50–65%) due to competing side reactions, such as over-alkylation.

Halogenation-Oxidation Sequences

Halogenation at the 5-position using methyl halides or dimethyl sulfate, followed by oxidation of a 2-methyl group to carboxylic acid, represents another classical strategy. For instance, 5-methylbenzothiophene is treated with chlorine gas under controlled conditions to introduce a carboxylic acid group via radical-mediated oxidation. This method requires stringent temperature control (-5°C to 30°C) to prevent decarboxylation.

Modern One-Pot Synthesis Methods

One-Pot Chlorination-Oxidation

Adapting methodologies from chlorothiophene synthesis, 2-thiophenecarboxaldehyde undergoes sequential chlorination and oxidation in a single reactor. While this patent focuses on 5-chlorothiophene-2-carboxylic acid, analogous conditions using methylating agents (e.g., methyl chloride) instead of chlorine could theoretically yield the 5-methyl derivative. Key steps include:

-

Methylation : Introducing methyl groups via SN2 displacement using methyl halides.

-

Oxidation : Converting the 2-aldehyde to carboxylic acid using NaClO₂ or KMnO₄.

This approach reduces purification steps and improves yields (up to 92%) but necessitates careful stoichiometry to avoid di- or tri-methylation.

Table 2: Comparative Analysis of Synthesis Methods

Catalytic and Green Chemistry Innovations

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable direct C–H activation for methyl group introduction. For example, Suzuki-Miyaura coupling of 5-bromobenzothiophene-2-carboxylic acid with methylboronic acid achieves 5-methylation with >80% yield in tetrahydrofuran. This method minimizes waste but requires expensive catalysts and inert conditions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction times from hours to minutes. A reported protocol involves heating 2-mercapto-5-methylbenzoic acid with iodine in dimethylformamide (DMF) at 150°C for 15 minutes, achieving 85% yield via radical cyclization.

Analytical Characterization and Quality Control

Spectroscopic Validation

Recrystallization Optimization

Ethanol/water (3:1) mixtures achieve >99% purity after recrystallization, critical for pharmaceutical applications.

Industrial-Scale Production Considerations

Activité Biologique

5-Methyl-1-benzothiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound belongs to the benzothiophene family, characterized by a fused benzene and thiophene ring structure. The presence of the carboxylic acid functional group enhances its reactivity and biological activity.

Antitumor Activity

Research indicates that compounds within the benzothiophene class exhibit significant antitumor properties. For instance, studies have shown that derivatives of benzothiophene can inhibit the growth of various cancer cell lines. In particular, this compound has been evaluated for its cytotoxic effects against human cervical (HeLa) and lung (A549) carcinoma cells.

| Cell Line | IC50 (µM) | Inhibition Rate |

|---|---|---|

| HeLa | 2.74 | 56.84% |

| A549 | 2.20 | 80.92% |

These results suggest that the compound may serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating a potential mechanism for reducing inflammation . The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions like arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response .

- Gene Expression Modulation : It negatively regulates the expression of genes involved in inflammation, thereby reducing cytokine production .

- Antioxidant Properties : Like many thiophene derivatives, it exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

Several studies have highlighted the potential of benzothiophene derivatives in clinical applications:

- Study on Antimicrobial Activity : A series of substituted benzothiophenes were evaluated against multidrug-resistant Staphylococcus aureus, demonstrating significant antimicrobial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL for several derivatives .

- Anti-inflammatory Efficacy in Animal Models : In vivo studies have shown that administration of this compound at doses of 50 mg/kg significantly reduced paw edema in carrageenan-induced inflammation models, outperforming traditional anti-inflammatory drugs like indomethacin .

Applications De Recherche Scientifique

Anti-inflammatory Activity

5-Methyl-1-benzothiophene-2-carboxylic acid has been studied for its ability to inhibit the 5-lipoxygenase enzyme, which plays a crucial role in the biosynthesis of leukotrienes—mediators involved in inflammatory responses. Inhibition of this pathway can lead to therapeutic effects in conditions such as asthma and other inflammatory diseases .

Antimicrobial Properties

Recent studies have shown that derivatives of benzothiophene compounds exhibit antimicrobial activity against various pathogens, including Staphylococcus aureus. In one study, a series of compounds derived from the benzothiophene nucleus were screened, leading to the identification of several hits with minimal inhibitory concentrations as low as 4 µg/mL against resistant strains . This suggests that this compound and its derivatives could be developed into effective antimicrobial agents.

Material Science Applications

Biodegradation Studies

Research has also explored the environmental impact of benzothiophene compounds, including their potential for biodegradation. Studies indicate that certain microbial strains can degrade these compounds, which is essential for assessing their environmental persistence and toxicity .

Case Study: Inhibition of Leukotriene Production

In a controlled study involving animal models, the administration of this compound showed a significant reduction in leukotriene levels, correlating with decreased inflammation markers in subjects exposed to allergens. This reinforces its potential as an anti-inflammatory agent .

Case Study: Antimicrobial Efficacy

A series of synthesized derivatives were tested against multiple strains of Staphylococcus aureus. The results indicated that certain modifications to the benzothiophene structure enhanced antimicrobial activity, suggesting pathways for developing new antibiotics based on this compound .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of 5-Methyl-1-benzothiophene-2-carboxylic Acid and Analogs

Substituent Effects on Physicochemical Properties

- Lipophilicity : The methyl group in the target compound increases lipophilicity compared to polar substituents like hydroxy () or methanesulfonamido (). This property is advantageous for crossing biological membranes but may reduce aqueous solubility.

- Acidity : The carboxylic acid group (pKa ~3-4) is less acidic than derivatives with electron-withdrawing groups. For example, the trifluoromethyl group () lowers the pKa of the carboxylic acid due to its strong electron-withdrawing effect, enhancing ionization in physiological conditions .

- Solubility : The methanesulfonamido substituent () introduces a sulfonamide group, improving water solubility via hydrogen bonding and ionic interactions.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR identify methyl (δ 2.3–2.5 ppm) and carboxylic acid (δ 170–175 ppm) groups. Aromatic protons in the benzothiophene ring appear between δ 7.0–8.0 ppm .

- IR Spectroscopy : Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) paired with ESI-MS validates purity and molecular weight (expected [M-H]⁻ at m/z 206) .

How can researchers address contradictions in reported physical properties (e.g., melting point, solubility) of this compound across literature sources?

Advanced

Discrepancies often arise from polymorphic forms or impurities. To resolve:

- DSC/TGA Analysis : Determine melting points and thermal stability under inert atmospheres .

- Solubility Profiling : Test in polar (DMSO, methanol) and non-polar solvents (ethyl acetate) at controlled temperatures .

- X-ray Crystallography : Confirm crystal structure to rule out polymorphic variations . Cross-referencing with high-purity commercial samples (if available) is advised .

What strategies mitigate degradation of this compound during long-term storage or under experimental conditions?

Q. Advanced

- Storage : Keep at –20°C in airtight, amber vials with desiccants to prevent hydrolysis and photodegradation .

- Buffered Solutions : Use pH 6–7 buffers (e.g., phosphate) to avoid acid-catalyzed decarboxylation .

- Inert Atmospheres : Conduct reactions under nitrogen/argon to suppress oxidation of the thiophene ring .

How does the electronic nature of the methyl and carboxylic acid substituents influence the reactivity of this compound in cross-coupling reactions?

Q. Advanced

- Methyl Group : Acts as an electron-donating group, enhancing electrophilic substitution at the 3- and 6-positions of the benzothiophene ring .

- Carboxylic Acid : Electron-withdrawing effect deactivates the ring but facilitates nucleophilic acyl substitution (e.g., amide formation) .

For Suzuki-Miyaura coupling, pre-conversion to a boronic ester (e.g., using pinacol borane) improves reactivity .

What computational methods are recommended for predicting the biological activity or binding affinity of derivatives of this compound?

Q. Advanced

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs) .

- QSAR Modeling : Leverage Gaussian or COSMO-RS for predicting solubility, logP, and bioavailability .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess redox potential and metabolic stability .

How can researchers design controlled experiments to evaluate the compound’s role in modulating enzymatic activity (e.g., cyclooxygenase inhibition)?

Q. Advanced

- Kinetic Assays : Use UV-Vis spectroscopy to monitor substrate conversion (e.g., arachidonic acid → prostaglandin) in the presence of varying inhibitor concentrations .

- IC50 Determination : Fit dose-response curves (GraphPad Prism) to calculate inhibition potency .

- Mutagenesis Studies : Compare wild-type and mutant enzymes (e.g., COX-1 vs. COX-2) to identify binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.